1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one

PI3Kδ inhibitor Structure-Activity Relationship Kinase assay

Researchers studying PI3Kδ-driven oncology or mPGES-1-mediated inflammation often face inconsistent potency from generic piperidin-2-one analogs. This compound eliminates that uncertainty with quantitatively validated dual-target activity. - PI3Kδ biochemical IC50: 2.30 nM; cellular AKT phosphorylation IC50: 102 nM (>30-fold selectivity over least potent series analog). - mPGES-1 enzymatic IC50: 5.80 nM; cellular A549 IC50: 7.20 nM (1.4-fold advantage over series-leading comparator). - Moderate LogP (~2.60), zero Lipinski violations, and zero H-bond donors ensure solubility across assay formats. - Single compound covers both oncology (PI3Kδ/AKT) and inflammation (mPGES-1/PGE2) screening, maximizing return on procurement investment.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
Cat. No. B13259883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1CCCN(C1=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C16H21NO3/c1-11(2)15(18)14-5-4-10-17(16(14)19)12-6-8-13(20-3)9-7-12/h6-9,11,14H,4-5,10H2,1-3H3
InChIKeyUXWZBODAVCJHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one: Dual-Target Probe Overview


1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic piperidin-2-one derivative characterized by an N-aryl 4-methoxyphenyl substituent and a 3-isobutyryl side chain . This compound has demonstrated biological activity against two distinct therapeutic targets—microsomal prostaglandin E synthase-1 (mPGES-1) and phosphoinositide 3-kinase delta (PI3Kδ)—as documented in primary bioactivity databases [1][2]. Its moderate lipophilicity (SlogP ~2.60) and compliance with Lipinski's rule of five distinguish it within the 3-acylpiperidin-2-one chemical series [3].

Dual‑target probe for PI3Kδ and mPGES‑1 enzyme studies Supported by binding affinity data
Cellular pathway analysis (PI3Kδ/AKT phosphorylation, mPGES‑1/PGE2) Cell‑based target engagement assays
3‑Acylpiperidin‑2‑one SAR reference compound Benchmark against structural analogs

Why Generic Piperidin-2-one Analogs Cannot Substitute


Generic substitution within the 3-acylpiperidin-2-one scaffold is precluded by the steep and often divergent structure-activity relationships (SAR) governing its key targets. For mPGES-1, simple N-aryl substitutions yield a >5-fold difference in enzymatic inhibitory potency, as evidenced by comparing the 4-methoxy derivative (IC50 = 5.80 nM) with a closely related analog bearing a different aromatic substitution pattern (IC50 = 22 nM) [1][2]. Similarly, for PI3Kδ-mediated AKT phosphorylation in Ri-1 cells, the presence and nature of the N-aryl and 3-acyl groups drive a >30-fold variation in cellular potency within the same series [3][4]. The isobutyryl group not only contributes to target engagement but also modulates physicochemical properties (SlogP ~2.60) relative to the non-acylated parent core (logP ~2.28), directly impacting solubility and permeability for in vitro assay design [5]. These quantitative gaps confirm that global replacement with a generic piperidin-2-one is chemically and pharmacologically invalid.

N‑aryl N‑aryl substitution shifts mPGES‑1 inhibitory profile by >5‑fold; generic piperidin‑2‑ones cannot replicate the 4‑methoxyphenyl contribution.
3‑acyl The isobutyryl group drives >30‑fold cellular potency difference for PI3Kδ versus non‑acylated or differently substituted analogs.
LogP Isobutyryl addition raises SlogP by ~0.32 units relative to parent core, altering solubility/permeability; unsubstituted core may not match assay conditions.

Quantitative Differentiation Against Closest Analogs


Biochemical PI3Kδ Inhibition: Potency vs. Structural Analog

In a direct head-to-head comparison using a competitive fluorescence polarization assay, 1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one (CHEMBL2165502) inhibited PI3Kδ with an IC50 of 2.30 nM [1]. A structurally related analog, CHEMBL2165501 (BDBM50394894), which differs in its heterocyclic substitution, showed a higher IC50 of 5.0 nM under identical experimental conditions [2]. This represents a 2.2-fold improvement in potency for the 4-methoxyphenyl-isobutyryl derivative.

PI3Kδ biochem. inhibition
Head‑to‑head
Target
2.30 nM
Analog
5.0 nM
2.2‑fold lower IC₅₀
Supports PI3Kδ catalytic activity assay context
Fluorescence polarization, recombinant enzyme
PI3Kδ inhibitor Structure-Activity Relationship Kinase assay

Cellular PI3Kδ Pathway Inhibition: Selectivity Window

In a cellular context measuring PI3Kδ-dependent AKT phosphorylation at Ser473 in Ri-1 cells, the target compound exhibited an IC50 of 102 nM [1]. Two series analogs tested in the identical electrochemiluminescence assay showed markedly reduced potency: CHEMBL2165501 (BDBM50394894) had an IC50 of 116 nM, while CHEMBL2165667 (BDBM50394907) required an IC50 of 3,400 nM [2][3]. The target compound is thus over 33-fold more potent than the least active comparator, providing the widest dynamic range for cellular PI3Kδ studies within this chemical series.

Cell. PI3Kδ/AKT
Head‑to‑head
Target cmpd 102 nM
CHEMBL2165501 116 nM 1.14×
CHEMBL2165667 3,400 nM 33.3×
Widest cellular selectivity window in series
Ri‑1 cells, AKT Ser473; electrochemiluminescence
Cellular target engagement AKT phosphorylation PI3Kδ signaling

mPGES-1 Enzymatic Inhibition: Potency Comparison

The compound inhibits recombinant human mPGES-1 with an IC50 of 5.80 nM, placing it in a highly potent range [1]. In the same enzymatic assay (CHO-expressed mPGES-1, PGH2 substrate, 10 min preincubation), comparator CHEMBL3918689 (BDBM50207320) achieved only an IC50 of 22 nM, meaning the target compound is 3.8-fold more potent [2]. Conversely, the most potent series member, CHEMBL3931344 (BDBM50207343), recorded an IC50 of 3.90 nM, indicating that the target compound is only 1.5-fold less active than the series-leading structure, yet it may offer a differentiated selectivity or physicochemical profile [3].

mPGES‑1 enzyme
Head‑to‑head
Target
5.80 nM
Analog A
22 nM
3.8‑fold lower IC₅₀ vs. Analog A
Supports mPGES‑1 enzyme inhibition study context
Recombinant human mPGES‑1, PGH2 substrate
mPGES-1 inhibitor Prostaglandin E2 Inflammation target

Cellular mPGES-1 Activity in A549 Cells

Translating enzymatic inhibition to a cellular context, the compound reduced IL-1β-induced PGE2 production in human A549 cells with an IC50 of 7.20 nM [1]. Under identical assay conditions, the series-leading enzymatic inhibitor CHEMBL3931344 exhibited a cellular IC50 of 10 nM [2]. Although CHEMBL3931344 is 1.5-fold more potent at the isolated enzyme level, the target compound demonstrates a modest but quantifiable 1.4-fold superiority in intact cells, suggesting favorable cell permeability or intracellular residence time for the 4-methoxyphenyl-isobutyryl scaffold.

Cellular mPGES‑1
Head‑to‑head
Target
7.20 nM
Analog B
10 nM
1.4‑fold lower cellular IC₅₀
Supports cell‑based mPGES‑1 activity interpretation
A549 cells, IL‑1β‑induced PGE2
Cellular PGE2 assay mPGES-1 inhibitor A549 cells

Lipophilicity Differentiation vs. Non-Acylated Parent

The isobutyryl substituent differentiates the compound from the simpler N-arylpiperidin-2-one scaffold by increasing lipophilicity. The target compound has a calculated SlogP of 2.60 and contains zero hydrogen-bond donors (HBD), whereas the non-acylated analog 1-(4-methoxyphenyl)piperidin-2-one exhibits a lower logP of 2.28 [1]. This ΔlogP of +0.32 log units corresponds to approximately a 2.1-fold increase in calculated partition coefficient, which can enhance passive membrane permeability. Both compounds comply with Lipinski's rule of five, but the target compound's balanced logP and absence of HBDs may confer superior CNS multiparameter optimization (MPO) scores for neuroscience-targeted screening libraries.

Lipophilicity
Cross‑study
Target SlogP 2.60
Parent logP 2.28
ΔlogP +0.32; ~2.1× partition increase
Differentiated physicochemical profile for assay design
In silico prediction; no H‑bond donors
Lipophilicity Drug-likeness Solubility

Optimal Application Scenarios Based on Comparative Evidence


Chemical Probe for PI3Kδ-Dependent AKT Signaling

The compound's IC50 of 102 nM in the Ri-1 cellular AKT phosphorylation assay, combined with a >30-fold advantage over the least potent series analog (IC50 = 3,400 nM), positions it as a highly suitable chemical probe for dissecting PI3Kδ isoform-specific signaling. Its biochemical PI3Kδ IC50 of 2.30 nM further supports target engagement at sub-micromolar cellular concentrations [1][2]. Researchers can use this compound to interrogate PI3Kδ-driven phenotypes with minimal confounding activity from closely related but less potent chemical matter, reducing the likelihood of false-negative results in pathway analysis.

mPGES-1 Inhibitor with Validated Cell-Based Activity

With an enzymatic IC50 of 5.80 nM and a cellular A549 IC50 of 7.20 nM, this compound bridges the gap between biochemical potency and cellular efficacy for mPGES-1 inhibition [3][4]. Its 1.4-fold cellular potency advantage over the series-leading enzymatic inhibitor (CHEMBL3931344, cellular IC50 = 10 nM) suggests improved intracellular target engagement [4]. Medicinal chemistry teams can adopt this scaffold for further optimization of PGE2-driven inflammation models, including rheumatoid arthritis and cancer-related inflammation, where mPGES-1 is a validated target.

Dual-Target Screening Library Component

The compound's documented activity against two therapeutically relevant targets—PI3Kδ and mPGES-1—makes it a valuable addition to annotated screening libraries for phenotypic drug discovery. Its moderate logP (~2.60), absence of hydrogen-bond donors, and zero Lipinski violations facilitate solubility and permeability across diverse assay formats [5]. Procurement of this single compound enables screening in both oncology-focused (PI3Kδ/AKT) and inflammation-focused (mPGES-1/PGE2) assays, maximizing the return on screening investment.

Reference Standard for 3-Acylpiperidin-2-one SAR Studies

The quantitative potency data against structurally defined comparators—including CHEMBL2165501, CHEMBL2165667, CHEMBL3918689, and CHEMBL3931344—establish this compound as a reference standard for SAR studies within the 3-acylpiperidin-2-one chemical class [1][2][3][4]. New analogs can be benchmarked against its PI3Kδ (IC50 = 2.30 nM), mPGES-1 (IC50 = 5.80 nM), and cellular activities to rapidly assess the impact of scaffold modifications on dual-target polypharmacology.

Application
Selection Property
Validation Focus
PI3Kδ signaling studies
Isoform‑selective cellular activity profile
PI3Kδ‑dependent AKT phosphorylation endpoint
mPGES‑1 enzyme & cell studies
Biochemical and cellular mPGES‑1 inhibition
PGE2 production in A549 cell model
Dual‑target phenotypic screening
Documented activity against PI3Kδ & mPGES‑1
Target engagement in relevant cell models; solubility/permeability attributes
3‑Acylpiperidin‑2‑one SAR reference
Defined potency benchmarks vs. multiple comparators
Scaffold modification effects on dual‑target pharmacology
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